Phosphomycin calcium salt
説明
Discovery and Isolation from Natural Sources
The discovery of phosphomycin (B3326514), initially called phosphonomycin, was a landmark event in antibiotic research, emerging from a collaborative effort between Merck and Co. and the Spanish Compañía Española de Penicilina y Antibióticos (CEPA) in 1969. wikipedia.orgclinsurggroup.com The antibiotic was independently isolated from strains of the bacterium Streptomyces fradiae, which were found in soil samples collected in Spain. wikipedia.orgclinsurggroup.comrsc.org The screening process specifically looked for substances that could inhibit the formation of the bacterial cell wall. rsc.org
Following its initial discovery, researchers found that other bacterial species could also naturally produce phosphomycin. These include Streptomyces viridochromogenes and Streptomyces wedmorensis. amerigoscientific.com Certain species within the Pseudomonas genus have also been identified as producers. rsc.orgmdpi.com The naturally occurring, biologically active form of the molecule is specifically the (-)-(1R,2S)-cis-1,2-epoxypropylphosphonic acid enantiomer. researchgate.net
| Attribute | Details | Citations |
| Initial Discovery | 1969 | wikipedia.orgamerigoscientific.comnih.gov |
| Discovering Parties | Merck & Co. (USA) & CEPA (Spain) | wikipedia.orgrsc.org |
| Primary Natural Source | Streptomyces fradiae | wikipedia.orgrsc.orgamerigoscientific.com |
| Other Natural Sources | S. viridochromogenes, S. wedmorensis, Pseudomonas spp. | rsc.orgamerigoscientific.com |
| Location of Source | Soil samples from Spain | wikipedia.orgclinsurggroup.com |
| Original Name | Phosphonomycin | wikipedia.orgrsc.org |
| Active Stereoisomer | (-)-(1R,2S)-cis-1,2-epoxypropylphosphonic acid | researchgate.net |
Evolution of Synthetic Production Methodologies
While first obtained through fermentation, the low molecular weight and simple structure of phosphomycin made it a prime candidate for chemical synthesis. ercros.es Industrial-scale production today is primarily achieved through synthetic processes rather than fermentation. nih.govercros.es A common strategy involves the epoxidation of a cis-propenylphosphonic acid derivative to create the characteristic oxirane ring of phosphomycin. wikipedia.org
A significant challenge in the synthesis of phosphomycin is achieving the correct stereochemistry. Only the (-)-enantiomer is biologically active, so methods must be highly selective. google.com Over the years, various sophisticated methodologies have been developed to address this:
Asymmetric Epoxidation : This technique uses chiral catalysts to ensure the epoxidation reaction preferentially creates the desired enantiomerically enriched intermediate. researchgate.net
Chiral Precursor Approach : This method begins with a starting material that already possesses the correct chiral centers, which is then chemically converted into the final phosphomycin structure.
Conversion from the (+)-enantiomer : Some patented processes describe methods to convert the biologically inactive (+)-(1S,2R) enantiomer into the active (-)-(1R,2S) form, providing a route to utilize the unwanted stereoisomer. google.com
These synthetic advancements have been critical for ensuring a stable and cost-effective supply of phosphomycin for clinical use. nih.gov
| Synthetic Approach | Description | Key Challenge |
| Epoxidation of Propenylphosphonic Acid | A common industrial method where a double bond in a precursor molecule is converted into an epoxide ring. wikipedia.org | Controlling stereoselectivity to produce the active (-)-enantiomer. |
| Asymmetric Catalysis | Utilizes chiral catalysts to guide the reaction towards the desired stereoisomer, improving yield of the active form. researchgate.net | Catalyst efficiency and cost. |
| Stereochemical Inversion | A process that converts the inactive (+)-enantiomer into the active (-)-enantiomer. google.com | Requires specific reaction conditions and multiple steps. |
Positioning of Phosphomycin Calcium Salt within the Phosphonic Acid Antibiotic Class
Phosphomycin is a distinguished member of the phosphonic acid class of antibiotics, a relatively rare group of natural products. nih.govmcmaster.caresearchgate.net The defining feature of this class is the presence of a highly stable carbon-phosphorus (C-P) bond, which is uncommon in biological systems. acs.org Phosphomycin's structure is chemically unrelated to other major antibiotic classes. amerigoscientific.com
Its mechanism of action is also unique. Phosphomycin acts as an analogue of phosphoenolpyruvate (B93156) (PEP). wikipedia.orgnih.gov It enters the bacterial cell and irreversibly inhibits MurA, an enolpyruvyl transferase enzyme. acs.orgnih.govnih.gov This enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. wikipedia.orgnih.gov By alkylating a cysteine residue in the enzyme's active site, phosphomycin effectively blocks cell wall construction, leading to bacterial cell death. wikipedia.orgnih.gov This mechanism is distinct from that of other cell wall-active agents like beta-lactams. nih.gov
Phosphomycin calcium is one of the salt forms developed for oral administration. rsc.orgnih.gov The choice of salt can affect the drug's stability and pharmacokinetic properties. nih.gov
Structure
2D Structure
3D Structure of Parent
特性
分子式 |
C3H7CaO4P |
|---|---|
分子量 |
178.14 g/mol |
InChI |
InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6); |
InChIキー |
XXIDJCLHAMGLRU-UHFFFAOYSA-N |
正規SMILES |
CC1C(O1)P(=O)(O)O.[Ca] |
製品の起源 |
United States |
Advanced Molecular Characterization and Chemical Properties of Phosphomycin Calcium Salt
Stereochemical Configuration and Chirality
Fosfomycin (B1673569), with the chemical name [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, possesses a distinct stereochemical configuration. nih.govvjim.orgvjim.org The molecule contains two stereocenters, leading to specific spatial arrangements of its atoms. fda.gov The designation (2R, 3S) denotes the absolute configuration at these chiral centers, which is crucial for its biological function. caymanchem.comnih.gov
| Property | Description |
|---|---|
| IUPAC Name | calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane nih.gov |
| Chiral Centers | 2 fda.gov |
| Absolute Configuration | (2R,3S) caymanchem.comnih.gov |
| Biosynthesis Stereochemistry | Retention of configuration during methyl transfer nih.govacs.orgresearchgate.netnih.gov |
Ionic Bonding and Salt Formation Specificities of the Calcium Counterion
Phosphomycin (B3326514) calcium is the salt form of fosfomycin, where the phosphonic acid group of the fosfomycin molecule ionically bonds with a calcium cation (Ca2+). mdpi.comgoogle.com This salt formation is a key aspect of its formulation for oral administration. drugbank.comdrugbank.comrsc.org The calcium salt enhances the stability and solubility of the compound. cymitquimica.com
In the solid state, the divalent calcium cation forms an ionic bond with the phosphonate (B1237965) anion of the fosfomycin molecule. google.com Specifically, one calcium cation can be ionically bonded to two fosfomycin molecules. google.com This interaction neutralizes the negative charge of the phosphonate group, resulting in a stable salt. fda.gov The properties of fosfomycin calcium, such as its solubility in water, are influenced by this ionic bonding. ontosight.aigoogle.com
| Property | Description |
|---|---|
| Chemical Formula | C3H5CaO4P nih.govtargetmol.comscbt.com |
| Molecular Weight | 176.12 g/mol targetmol.comscbt.com |
| Bonding Type | Ionic bond between phosphonate anion and calcium cation google.com |
| Stoichiometry | One calcium cation per two fosfomycin molecules google.com |
Molecular Features Influencing Biological Activity: Epoxide Ring and Carbon-Phosphorus Bond Dynamics
The potent antibacterial activity of fosfomycin is attributed to two key molecular features: its highly reactive epoxide ring and the stable carbon-phosphorus (C-P) bond. nih.govdrugbank.commicrobiologyresearch.org
The three-membered epoxide (oxirane) ring is highly strained and, therefore, very reactive. nih.govwikipedia.org This reactivity is central to fosfomycin's mechanism of action. wikipedia.org Fosfomycin exerts its bactericidal effect by irreversibly inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is a crucial enzyme in the early stages of bacterial cell wall biosynthesis. ontosight.aimdpi.commicrobiologyresearch.orgpatsnap.com The antibiotic acts as an analog of phosphoenolpyruvate (B93156) (PEP) and covalently binds to a cysteine residue in the active site of MurA. drugbank.comwikipedia.orgnih.gov This binding involves the nucleophilic attack by the cysteine residue on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the inactivation of the enzyme. wikipedia.orgnih.govacs.org This ultimately disrupts peptidoglycan synthesis, leading to bacterial cell death. drugbank.comdovepress.com
The carbon-phosphorus (C-P) bond is another defining feature of the fosfomycin molecule. nih.govmicrobiologyresearch.orgacs.org This bond is remarkably stable and resistant to chemical hydrolysis, thermal decomposition, and enzymatic degradation. nih.govpnas.org This stability allows fosfomycin to act as a stable mimic of the labile phosphate (B84403) esters and anhydrides that are common in metabolic pathways. nih.gov The C-P bond ensures that the phosphonate group remains intact, enabling it to effectively compete with PEP for the active site of the MurA enzyme. nih.gov The combination of the reactive epoxide ring and the stable C-P bond makes fosfomycin a unique and effective antibiotic. nih.gov
| Molecular Feature | Role in Biological Activity |
|---|---|
| Epoxide Ring | Highly reactive due to ring strain, enabling covalent modification and irreversible inhibition of the MurA enzyme. nih.govwikipedia.org |
| Carbon-Phosphorus Bond | Confers stability against hydrolysis and enzymatic degradation, allowing the molecule to act as a stable analog of phosphoenolpyruvate. nih.govpnas.org |
Synthetic Chemistry and Derivatization Strategies for Phosphomycin Calcium Salt
Chemical Synthesis Pathways for Fosfomycin (B1673569) Precursors and Racemic Intermediates
The industrial production of phosphomycin (B3326514) has historically relied on multi-step chemical syntheses that generate a racemic mixture of the final compound. A widely utilized procedure begins with the preparation of cis-1-propenyl-phosphonic acid, a key precursor. google.comgoogle.com This intermediate is then subjected to epoxidation, often through the formation of a halohydrin intermediate, which results in an enantiomeric mixture of (1S,2R) and (1R,2S)-cis-1,2-epoxypropyl-phosphonic acid. google.comgoogle.com
The first reported chemical synthesis employed the epoxidation of (Z)-1-propenylphosphonic acid as the pivotal transformation. smolecule.com This pathway involved the stereospecific reduction of dibutyl 1-propynylphosphonate to yield dibutyl (Z)-1-propenylphosphonate. smolecule.com Subsequent deprotection with concentrated hydrochloric acid generated the racemic (±)-(Z)-1,2-epoxypropylphosphonic acid. smolecule.com Alternative starting materials, such as propargyl alcohol, have also been used in improved synthetic routes to access (Z)-1-propenylphosphonic acid. smolecule.com Another synthetic route to a precursor involves the use of methacrolein (B123484) and dimethyl phosphite (B83602) to produce racemic dimethyl 1-hydroxy-2-methylallylphosphonate. rsc.org
Table 1: Synthesis of Fosfomycin Precursors and Racemic Intermediates
| Starting Material(s) | Key Intermediate/Precursor | Final Racemic Product | Source(s) |
|---|---|---|---|
| Dibutyl 1-propynylphosphonate | Dibutyl (Z)-1-propenylphosphonate | (±)-(Z)-1,2-epoxypropylphosphonic acid | smolecule.com |
| Propargyl alcohol | (Z)-1-propenylphosphonic acid | (±)-cis-1,2-epoxypropyl-phosphonic acid | smolecule.com |
| cis-1-propenyl-phosphonic acid | Halohydrin intermediate | (±)-cis-1,2-epoxypropyl-phosphonic acid | google.comgoogle.com |
| Methacrolein and Dimethyl phosphite | (±)-Dimethyl 1-hydroxy-2-methylallylphosphonate | Not directly specified for fosfomycin racemate | rsc.org |
Chiral Resolution Techniques in Phosphomycin Synthesis
Given that chemical synthesis pathways often produce a racemic mixture, the separation of the therapeutically active (1R,2S)-enantiomer from the undesired (1S,2R)-enantiomer is a critical step. google.com This separation is typically achieved through classical resolution, which involves the formation of diastereomeric salts using an optically active base. google.com
The most common method involves crystallization with a chiral resolving agent. Quinine is a frequently used agent for this purpose; its reaction with racemic (±)-(Z)-1,2-epoxypropylphosphonic acid allows for the selective crystallization and separation of the salt containing the desired enantiomer, leading to enantiomerically pure phosphomycin. smolecule.com Another chiral amine, (+)-alpha-phenethylamine, has also been employed for the resolution of the racemate, although this method has been associated with lower yields, with less than 32% of the desired phosphomycin being recovered. google.compatsnap.com Beyond the final product, chiral resolution can be applied to intermediates, such as the resolution of (±)-dimethyl 1-hydroxy-2-methylallylphosphonate using Noe's lactol to separate enantiomers earlier in the synthetic pathway. rsc.org
Table 2: Chiral Resolution Methods in Phosphomycin Synthesis
| Racemic Compound | Resolving Agent | Technique | Outcome | Source(s) |
|---|---|---|---|---|
| (±)-(Z)-1,2-epoxypropylphosphonic acid | Quinine | Diastereomeric salt crystallization | Yields enantiomerically pure fosfomycin | smolecule.com |
| Racemic epoxide | (+)-alpha-phenethylamine | Diastereomeric salt crystallization | Resolution with <32% yield of fosfomycin | google.compatsnap.com |
| (±)-Dimethyl 1-hydroxy-2-methylallylphosphonate | Noe's lactol | Chiral resolution of an intermediate | Separation of enantiomeric precursors | rsc.org |
Enzymatic and Biocatalytic Approaches for Enantioselective Synthesis
To overcome the limitations of classical resolution, enzymatic and biocatalytic methods have been developed to achieve high enantioselectivity in phosphomycin synthesis. These approaches offer greener and more efficient alternatives to traditional chemical methods.
One prominent strategy is the use of enzymes for the kinetic resolution of racemic intermediates. Candida antarctica lipase (B570770) B (CALB) has proven to be an effective biocatalyst for the resolution of various 1- or 2-hydroxyalkanephosphonates, enabling the preparation of both enantiomers of phosphomycin. rsc.org Dynamic reductive kinetic resolution (DYRKR) presents another advanced approach. Dehydrogenase enzymes have been successfully used for the DYRKR of α-alkyl-β-keto-phosphonates, providing a simple and asymmetric biocatalytic route to phosphomycin with high diastereoselectivity (>90% de) and enantiomeric excess (>99% ee). nih.gov
A particularly innovative method involves the direct, one-step catalytic epoxidation of cis-propenylphosphonic acid using the enzyme chloroperoxidase (CPO). google.compatsnap.com This reaction is conducted in an aqueous solution under mild conditions and can be completed in approximately three hours. google.com The process boasts high yield and stereoselectivity, producing the chiral drug with high optical purity and eliminating the need for a separate resolution step. google.compatsnap.com
Table 3: Enzymatic and Biocatalytic Synthesis Strategies for Phosphomycin
| Enzyme/Biocatalyst | Strategy | Substrate | Key Finding | Source(s) |
|---|---|---|---|---|
| Chloroperoxidase (CPO) | One-step enantioselective epoxidation | cis-Propenylphosphonic acid | High yield and stereoselectivity, no resolution needed. | google.compatsnap.com |
| Dehydrogenases (from yeast genome) | Dynamic Reductive Kinetic Resolution (DYRKR) | α-alkyl-β-keto-phosphonates | Achieved >90% de and >99% ee. | nih.gov |
| Candida antarctica lipase B (CALB) | Kinetic resolution | 1- or 2-hydroxyalkanephosphonates | Effective resolution to prepare both enantiomers. | rsc.orgresearchgate.net |
Development of Novel Phosphomycin Derivatives and Analogues
Research into phosphomycin has extended to the synthesis of novel derivatives and analogues aimed at modifying its physicochemical or biological properties. These efforts include structural modifications to the core phosphonate (B1237965) structure and the development of different salt forms.
Modifications to the phosphomycin backbone have been explored to create new compounds. One example is the synthesis of 1,2-dihydroxypropyl phosphonic acid, which is derived from the hydrolysis of phosphomycin. acs.orgacs.org Another is the creation of a trans-configured phosphomycin analogue, diethyl (1R,2R)-1,2-epoxy-3-hydroxypropylphosphonate, synthesized via an intramolecular Williamson reaction. researchgate.net Further derivatization has led to the creation of phosphonodipeptides, such as N-(L-alanyl)-substituted (1R,2R)-2-amino-1-hydroxypropylphosphonic acid, which can be produced from commercially available phosphomycin. rsc.org The development of nucleoside analogues of phosphomycin has also been reported. researchgate.net These structural modifications represent ongoing efforts to expand the chemical space and potential applications of phosphonate antibiotics. nih.gov
Table 4: Examples of Structurally Modified Phosphomycin Derivatives
| Derivative Name | Structural Modification | Synthetic Origin | Source(s) |
|---|---|---|---|
| 1,2-Dihydroxypropyl phosphonic acid | Hydrolysis of the epoxide ring | Hydrolysis of fosfomycin | acs.orgacs.org |
| Diethyl (1R,2R)-1,2-epoxy-3-hydroxypropylphosphonate | trans-configuration of the epoxide ring | Intramolecular Williamson reaction of a dihydroxypropylphosphonate intermediate | researchgate.net |
| N-(L-alanyl)-(1R,2R)-2-amino-1-hydroxypropylphosphonic acid | Amino acid conjugation | Coupling of aminophosphonic acid with Z-L-alanine | rsc.org |
| Nucleoside analogue of fosfomycin | Attachment of a nucleoside moiety | Multi-step synthesis from phosphonate precursors | researchgate.net |
Phosphomycin was first commercialized as a calcium salt for oral use and a disodium (B8443419) salt for intravenous administration. africanurology.com To improve upon the properties of the original formulations, new salt forms have been developed. The tromethamine salt (also known as trometamol) is a water-soluble form that provides significantly enhanced oral bioavailability compared to the calcium salt. researchgate.netafricanurology.com
More recently, research has focused on a fosfomycin arginine salt. google.com This salt is formed from a chemical combination of one part phosphomycin and one part L-arginine, with a molecular formula of C9H19N4O5P. google.com The development of the arginine salt was motivated by certain disadvantages of the disodium salt, such as a high sodium content, which can be a concern for patients with heart or renal insufficiency. google.com Compositions containing the fosfomycin arginine salt combined with additional arginine have also been investigated. google.com
Table 5: Comparison of Phosphomycin Salt Forms
| Salt Form | Counter-ion | Key Property/Intended Use | Source(s) |
|---|---|---|---|
| Phosphomycin Calcium | Calcium (Ca²⁺) | Original oral formulation | africanurology.com |
| Phosphomycin Disodium | Sodium (Na⁺) | Intravenous formulation | africanurology.com |
| Phosphomycin Trometamol | Tromethamine | Improved oral bioavailability, water-soluble | researchgate.netafricanurology.com |
| Phosphomycin Arginine | L-Arginine | Alternative to sodium salt to reduce sodium load | google.com |
Spectrum of Antimicrobial Activity of Phosphomycin Calcium Salt in Research Models
Broad-Spectrum Efficacy against Gram-Positive and Gram-Negative Bacterial Pathogens
Phosphomycin (B3326514) exhibits a broad spectrum of bactericidal activity. drugbank.comvulcanchem.comoup.com In vitro studies have consistently shown its effectiveness against a variety of clinically relevant bacteria.
Gram-Positive Bacteria: Phosphomycin is active against several Gram-positive pathogens, including:
Staphylococcus aureus : This includes both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). asm.orgoup.comnih.gov
Enterococcus species : It shows activity against Enterococcus faecalis and Enterococcus faecium, including some vancomycin-resistant strains (VRE). asm.orgoup.comnih.gov
Streptococcus pneumoniae : Activity has been noted against penicillin-resistant strains. caymanchem.com
Staphylococcus epidermidis vjim.org
Streptococcus pyogenes vjim.org
Gram-Negative Bacteria: The efficacy of phosphomycin extends to a wide array of Gram-negative bacteria:
Escherichia coli : It is particularly active against E. coli, a common cause of urinary tract infections. vjim.orgoup.comoup.com
Other Enterobacterales : This includes Klebsiella pneumoniae, Enterobacter spp., Proteus mirabilis, Salmonella spp., Shigella spp., Serratia marcescens, and Citrobacter spp. asm.orgvjim.orgnih.gov
Pseudomonas aeruginosa : While its activity can be variable, it has demonstrated efficacy, especially in combination with other antibiotics. vjim.orgcaymanchem.com
Table 1: In Vitro Activity of Phosphomycin Against Various Bacterial Species
| Bacterial Species | Type | Representative MIC Values |
|---|---|---|
| Escherichia coli | Gram-Negative | 0.19 µg/mL – 64 µg/mL amerigoscientific.com |
| Helicobacter pylori | Gram-Negative | 0.05 µg/mL – 12.5 µg/mL amerigoscientific.com |
| Salmonella spp. | Gram-Negative | 1.56 µg/mL caymanchem.com |
| Pseudomonas aeruginosa | Gram-Negative | 6.25 µg/mL caymanchem.com |
| Staphylococcus aureus (MRSA) | Gram-Positive | Susceptible oup.comcaymanchem.com |
| Enterococcus (VRE) | Gram-Positive | Susceptible caymanchem.com |
| Streptococcus pneumoniae (penicillin-resistant) | Gram-Positive | Susceptible caymanchem.com |
Activity Against Multidrug-Resistant (MDR) Bacterial Strains
A significant aspect of phosphomycin's clinical relevance is its activity against MDR bacteria, offering a therapeutic alternative where other antibiotics may fail. nih.govnih.gov
Phosphomycin maintains considerable activity against ESBL-producing Enterobacterales. nih.govnih.gov Research has shown high susceptibility rates of ESBL-producing E. coli to phosphomycin. asm.orgmdpi.com In some studies, susceptibility rates of over 80% have been reported for both ESBL-producing and carbapenemase-producing Enterobacterales. nih.gov One study observed 100% susceptibility to phosphomycin in 43 isolates of ESBL-producing E. coli and K. pneumoniae. nih.gov However, the presence of the fosA3 gene, often found on plasmids in ESBL-producing E. coli, can confer resistance. nih.gov
Table 2: Phosphomycin Susceptibility in ESBL-Producing Enterobacterales
| Organism | Study Finding | Reference |
|---|---|---|
| ESBL-producing E. coli | 96.8% (1,604/1,657 isolates) susceptible | asm.orgnih.gov |
| ESBL-producing K. pneumoniae | 81.3% (608/748 isolates) susceptible | asm.orgnih.gov |
Phosphomycin has demonstrated good in vitro activity against MRSA. nih.govoup.comoup.com Studies have shown cumulative susceptibility rates of MRSA to phosphomycin to be high, with one review finding a rate of 87.9% across 4,892 isolates. nih.gov The combination of phosphomycin with other antibiotics, such as vancomycin (B549263) or teicoplanin, has been shown to have enhanced killing effects on MRSA in biofilms. researchgate.net
The activity of phosphomycin against VRE can be more variable. asm.org Some studies report susceptibility rates as low as 30%, while others show it retains activity irrespective of vancomycin resistance. asm.orgnih.gov For instance, one review noted a cumulative susceptibility rate of 30.3% for VRE. nih.gov Phosphomycin appears to be generally less active against E. faecium compared to E. faecalis. asm.org Despite this variability, it is still considered a potential treatment option for urinary tract infections caused by VRE. nih.gov
Phosphomycin has shown in vitro activity against carbapenemase-producing Enterobacterales (CPE). nih.gov Susceptibility rates of over 80% have been reported against these highly resistant organisms. nih.gov The presence of certain resistance genes, like fosA3, which can be found in carbapenemase-producing Klebsiella pneumoniae, is a known mechanism of resistance. nih.gov In vivo studies in murine models have suggested that phosphomycin can be an effective alternative to carbapenems for treating uncomplicated UTIs caused by MDR E. coli, including carbapenemase-producers. asm.orgnih.gov
The susceptibility of Pseudomonas aeruginosa to phosphomycin is variable. nih.govoup.com While some strains are susceptible, with MICs reported at 6.25 µg/ml, others exhibit lower susceptibility. oup.comcaymanchem.com The intrinsic resistance of P. aeruginosa can be attributed to alternative metabolic pathways for peptidoglycan synthesis that are independent of the MurA enzyme, which is phosphomycin's target. nih.gov For infections caused by P. aeruginosa, phosphomycin is often recommended in combination with other antimicrobials to enhance efficacy and potentially reduce the development of resistance. nih.gov One review found that phosphomycin was active against 30.2% of 1,693 MDR P. aeruginosa isolates. asm.orgnih.gov
Interactions with Bacterial Biofilm Structures
Phosphomycin has demonstrated the capacity to penetrate and disrupt bacterial biofilms, a key virulence factor in many persistent infections. nih.govnih.gov Research across various in vitro and in vivo models has elucidated the interactions of phosphomycin with these complex bacterial communities.
In vitro studies utilizing models such as the microtiter plate assay have shown that phosphomycin can inhibit the formation of biofilms by clinically significant pathogens. scilit.commicrobiologyresearch.org For instance, in studies involving multidrug-resistant (MDR) uropathogenic Escherichia coli (UPEC), phosphomycin has been observed to significantly reduce biofilm production at various concentrations. oup.comnih.gov The efficacy of phosphomycin in degrading pre-existing biofilms has also been documented, with its activity being dependent on the biofilm-producing capacity of the bacterial strain. nih.gov Weaker biofilm producers may require lower concentrations of the antibiotic for degradation compared to moderate and strong producers. nih.gov
The ability of phosphomycin to penetrate mature biofilms is attributed in part to its low molecular weight. nih.gov This characteristic allows it to diffuse into the biofilm matrix, where it can exert its bactericidal effects. semanticscholar.org Research has shown its penetration into biofilms of Pseudomonas aeruginosa, a pathogen notorious for its robust biofilm formation. mdpi.com In a rat model of a foreign-body infection, phosphomycin was the only single agent capable of eradicating some E. coli biofilms. asm.org
Furthermore, phosphomycin can modify the structure of biofilms, leading to their destruction. In a rat cellulose-pouch biofilm model, the combination of phosphomycin with vancomycin resulted in the disappearance of biofilm-like structures of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, reductions in Staphylococcus epidermidis biofilm density have been observed with phosphomycin treatment. nih.gov The use of a modified Robbins device in a study on P. aeruginosa biofilms demonstrated that while single-agent therapy was often insufficient, the combination with fluoroquinolones led to the destruction of the biofilm structure, with morphological changes such as cell swelling and rounding observed in a time-dependent manner. nih.gov
The table below summarizes findings from various research models on the interaction of phosphomycin with bacterial biofilms.
| Research Model | Bacterial Species | Key Findings | Reference(s) |
| Microtiter Plate Assay | Multidrug-resistant P. aeruginosa | Combination therapy with phosphomycin was superior to monotherapy in inhibiting biofilm formation. | scilit.com |
| Microtiter Plate Assay | Multidrug-resistant Uropathogenic E. coli | Phosphomycin significantly reduced biofilm production at concentrations of 300, 700, and 1500 µg/mL. | nih.gov |
| Biofilm Degradation Assay | Multidrug-resistant Uropathogenic E. coli | Exhibited degradative activity on established biofilms, with efficacy varying based on the strength of the biofilm producer. | nih.gov |
| Rat Cellulose-Pouch Model | Methicillin-resistant S. aureus | Combination with vancomycin led to the disappearance of biofilm-like structures. | nih.gov |
| Rat Foreign-Body Infection Model | Extended-Spectrum-β-Lactamase-producing E. coli | Phosphomycin as a single agent eradicated some biofilms; combination with colistin (B93849) showed the highest cure rate. | asm.org |
| Modified Robbins Device | P. aeruginosa | Combination with fluoroquinolones was effective in eradicating sessile cells within the biofilm. | nih.gov |
Synergistic Antimicrobial Combinations in In Vitro Studies
The efficacy of phosphomycin is often enhanced when used in combination with other antimicrobial agents. In vitro studies have consistently demonstrated synergistic interactions, which can lead to increased bactericidal activity and a lower likelihood of resistance development. nih.govresearchgate.net
The combination of phosphomycin with beta-lactam antibiotics has been a subject of extensive research. The proposed mechanism for this synergy involves the sequential inhibition of bacterial cell wall synthesis at two different steps. nih.govijlbpr.com Phosphomycin inhibits the initial enzymatic step, while beta-lactams target the final stages of peptidoglycan cross-linking. nih.govijlbpr.com
In vitro studies have demonstrated synergy against a range of pathogens. For example, against multidrug-resistant E. coli, the combination of phosphomycin with meropenem (B701) showed a 68% synergy rate in one study. nih.govmicrobiologyresearch.org In the same study, biofilm inhibition was most effectively observed with this combination. nih.govmicrobiologyresearch.org Another study focusing on multidrug-resistant and extensively drug-resistant P. aeruginosa found that combinations with beta-lactams like cefepime (B1668827) and ceftazidime (B193861) resulted in high rates of biofilm formation inhibition. nih.govresearchgate.net Specifically, the combination with cefepime inhibited biofilm formation in 95.8% of isolates, while the combination with ceftazidime was effective in 83.3% of cases. researchgate.net
Synergy has also been observed with other beta-lactams. A combination of phosphomycin and amoxicillin (B794) was found to be synergistic against vancomycin-resistant Enterococcus faecium (VRE), resulting in a significant kill rate. nih.gov Studies have also reported synergistic effects with imipenem (B608078) against P. aeruginosa and S. epidermidis. brieflands.comopenveterinaryjournal.comseq.es
The table below presents data from in vitro studies on the synergistic effects of phosphomycin in combination with beta-lactam antibiotics.
| Beta-Lactam Antibiotic | Target Organism(s) | Synergy Rate / Key Finding | Reference(s) |
| Meropenem | Multidrug-resistant E. coli | 68% synergy | nih.govmicrobiologyresearch.org |
| Cefepime | Multidrug-resistant/Extensively drug-resistant P. aeruginosa | 95.8% inhibition of biofilm formation | researchgate.net |
| Ceftazidime | Multidrug-resistant/Extensively drug-resistant P. aeruginosa | 83.3% inhibition of biofilm formation | researchgate.net |
| Piperacillin/Tazobactam | Multidrug-resistant/Extensively drug-resistant P. aeruginosa | 87.5% inhibition of biofilm formation | researchgate.net |
| Imipenem | P. aeruginosa | 38% synergy against ceftazidime-resistant strains | thaiscience.info |
| Amoxicillin | Vancomycin-resistant E. faecium | Synergistic killing effect observed. | nih.gov |
| Ceftolozane/Tazobactam | P. aeruginosa | 71.1% synergy | mdpi.com |
Synergistic interactions between phosphomycin and aminoglycosides have been well-documented in in vitro studies, particularly against Gram-negative bacteria. oup.comnih.gov The combination has shown efficacy against both planktonic bacteria and those within biofilms.
A study on multidrug-resistant urinary isolates of E. coli reported a 58% synergy rate for the combination of phosphomycin and amikacin (B45834). nih.govmicrobiologyresearch.org This combination also demonstrated an enhanced capacity to reduce biofilm formation. nih.govmicrobiologyresearch.org Against P. aeruginosa, combinations of phosphomycin with amikacin or isepamicin (B1207981) showed the most significant synergistic effects compared to other aminoglycosides. oup.comnih.gov
The combination of phosphomycin and gentamicin (B1671437) has also been investigated. Against E. coli biofilms, this combination demonstrated the highest synergism (75% of strains), including activity against a gentamicin-resistant strain. nih.govfrontiersin.org In a foreign-body infection model with E. coli, the phosphomycin-gentamicin combination cured 42% of infected cages. asm.org
The table below summarizes key findings on the synergistic combinations of phosphomycin with aminoglycosides.
| Aminoglycoside | Target Organism(s) | Synergy Rate / Key Finding | Reference(s) |
| Amikacin | Multidrug-resistant E. coli | 58% synergy | nih.govmicrobiologyresearch.org |
| Amikacin | P. aeruginosa | Significant synergistic effects observed. | oup.comnih.gov |
| Gentamicin | E. coli (biofilms) | 75% synergy | nih.govfrontiersin.org |
| Gentamicin | Carbapenem-resistant A. baumannii | Synergistic against 4 isolates tested. | mdpi.com |
| Tobramycin | Carbapenem-resistant A. baumannii | Synergistic against 3 isolates tested. | mdpi.com |
| Isepamicin | P. aeruginosa | Significant synergistic effects observed. | oup.comnih.gov |
The combination of phosphomycin with fluoroquinolones has shown variable but often synergistic effects in in vitro models, particularly against bacteria embedded in biofilms.
In a study examining the effect of these combinations on P. aeruginosa growing in a biofilm, the combination of phosphomycin with ulifloxacin (B1683389) (the active form of prulifloxacin), ciprofloxacin (B1669076), or levofloxacin (B1675101) was effective in eradicating sessile cells. nih.gov The study noted that while the individual agents at 10 times their minimum inhibitory concentration (MIC) could not fully eradicate the biofilm, the combination therapy led to a decrease in total bioactivity and observable destruction of the biofilm structure. nih.gov
However, the synergy between phosphomycin and ciprofloxacin against multidrug-resistant E. coli was found to be low, at only 6% in one study. nih.govmicrobiologyresearch.org In contrast, another study focusing on E. coli and P. aeruginosa biofilms found that the phosphomycin/ciprofloxacin combination was synergistic against 57.1% of the P. aeruginosa isolates. frontiersin.org Against carbapenem-resistant Acinetobacter baumannii, combinations of phosphomycin with ciprofloxacin or levofloxacin showed synergistic effects against two isolates each. mdpi.com For Staphylococcus aureus, the combination of subinhibitory concentrations of levofloxacin and phosphomycin demonstrated a synergistic bactericidal effect. magtech.com.cn
The table below presents findings on the synergistic effects of phosphomycin with fluoroquinolones.
| Fluoroquinolone | Target Organism(s) | Synergy Rate / Key Finding | Reference(s) |
| Ciprofloxacin | Multidrug-resistant E. coli | 6% synergy | nih.govmicrobiologyresearch.org |
| Ciprofloxacin | P. aeruginosa (biofilms) | 57.1% synergy | frontiersin.org |
| Ciprofloxacin | Carbapenem-resistant A. baumannii | Synergistic against 2 isolates tested. | mdpi.com |
| Levofloxacin | S. aureus (including MRSA) | Synergistic bactericidal effect at subinhibitory concentrations. | magtech.com.cn |
| Levofloxacin | Carbapenem-resistant A. baumannii | Synergistic against 2 isolates tested. | mdpi.com |
| Ulifloxacin | P. aeruginosa (biofilms) | Effective in eradicating sessile cells. | nih.gov |
Research into phosphomycin's synergistic potential extends to other classes of antimicrobial agents. These combinations are often explored for treating infections caused by multidrug-resistant organisms.
The combination of phosphomycin and colistin has demonstrated significant synergy, particularly against Gram-negative pathogens. In an in vitro study on multidrug-resistant and extensively drug-resistant P. aeruginosa, the combination with colistin resulted in the highest inhibition rates of biofilm formation. nih.govresearchgate.net In a foreign-body infection model caused by ESBL-producing E. coli, the phosphomycin-colistin combination achieved the highest cure rate (67%). asm.org
Synergy has also been reported with tigecycline. Against carbapenem-resistant E. coli, a synergistic effect was observed in one out of three isolates tested with the phosphomycin-tigecycline combination. nih.gov For vancomycin-resistant E. faecium, the combination of phosphomycin and linezolid (B1675486) showed synergistic potential. nih.gov Furthermore, studies have investigated combinations with rifampicin (B610482) against staphylococci and enterococci, with high rates of synergy observed. ijlbpr.com
The table below provides a summary of research on other synergistic combinations with phosphomycin.
| Synergistic Agent | Target Organism(s) | Key Finding | Reference(s) |
| Colistin | Multidrug-resistant/Extensively drug-resistant P. aeruginosa | Highest inhibition rates of biofilm formation. | nih.govresearchgate.net |
| Colistin | ESBL-producing E. coli (in vivo) | Highest cure rate (67%) in a foreign-body infection model. | asm.org |
| Tigecycline | Carbapenem-resistant E. coli | Synergistic effect observed in 1 of 3 isolates. | nih.gov |
| Linezolid | Vancomycin-resistant E. faecium | Potential synergistic activity. | nih.gov |
| Rifampicin | S. aureus and Enterococcus spp. | High rates of synergy observed. | ijlbpr.com |
| Daptomycin | Vancomycin-resistant E. faecium | Synergistic killing effect observed. | nih.gov |
Molecular Mechanisms of Phosphomycin Calcium Salt Antimicrobial Action
Inhibition of UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA)
The primary target of phosphomycin (B3326514) is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. ontosight.aimicrobiologyresearch.orgpatsnap.com This enzyme is critical as it catalyzes the first committed step in the biosynthesis of peptidoglycan, an indispensable polymer that forms the bacterial cell wall. mdpi.compatsnap.comwikipedia.orgnih.gov MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG). frontiersin.orgresearchgate.net By inhibiting MurA, phosphomycin effectively halts the production of UDP-N-acetylmuramic acid (UDP-MurNAc), a foundational building block for the peptidoglycan layer, leading to cell lysis and death. patsnap.comnih.govmdpi.com The inhibition of MurA by phosphomycin is irreversible and distinguishes its mechanism from other antibiotics that target later stages of cell wall synthesis. microbiologyresearch.orgpatsnap.com
Covalent Binding to MurA Active Site Cysteine Residues
Phosphomycin's inactivation of MurA is achieved through the formation of a stable, covalent bond with a specific amino acid residue within the enzyme's active site. mdpi.comasm.org Research has identified this key residue as Cysteine-115 (Cys115) in the Escherichia coli MurA enzyme. wikipedia.orgmdpi.comasm.org The antibiotic's highly strained epoxide ring is susceptible to nucleophilic attack by the thiol group (-SH) of the Cys115 residue. wikipedia.orgnih.gov This reaction results in the formation of a thioether bond, permanently alkylating the active site and rendering the enzyme non-functional. mdpi.comasm.orgresearchgate.net The crystal structure of E. coli MurA complexed with phosphomycin shows that the bound antibiotic is held tightly within the active site through strong electrostatic interactions between its phosphonate (B1237965) group and conserved positively charged residues of MurA, including Lys22 and Arg120. mdpi.comnih.gov Mutation of the Cys115 residue, for instance to an aspartate, confers resistance to phosphomycin because the covalent bond can no longer be formed, even though the enzyme may remain active. mdpi.comasm.org
Phosphoenolpyruvate (PEP) Analog Mimicry
The ability of phosphomycin to target MurA is rooted in its structural similarity to the enzyme's natural substrate, phosphoenolpyruvate (PEP). mdpi.comwikipedia.orgnih.gov As a PEP analog, phosphomycin can enter and bind to the active site of MurA, effectively competing with PEP. mdpi.comnih.govresearchgate.net This mimicry is crucial for its inhibitory action. rsc.org Once in the active site, instead of undergoing the normal enzymatic reaction, phosphomycin executes the irreversible covalent modification of the Cys115 residue, preventing the catalytic reaction required for peptidoglycan synthesis. frontiersin.orgmdpi.comasm.org This mechanism of action, acting as a substrate analog to achieve irreversible inhibition, is a hallmark of phosphomycin's bactericidal power. nih.govrsc.org
Disruption of Peptidoglycan Biosynthesis Pathway
The covalent inhibition of MurA by phosphomycin creates a critical bottleneck in the peptidoglycan biosynthesis pathway. ontosight.ainih.govrsc.org This pathway is a multi-step process responsible for constructing the rigid peptidoglycan layer that protects bacterial cells from osmotic stress. patsnap.comresearchgate.net The first step, catalyzed by MurA, is the formation of UDP-N-acetylmuramic acid from UDP-N-acetylglucosamine and PEP. patsnap.comnih.govmdpi.com By blocking this initial, committed step, phosphomycin prevents the synthesis of the essential peptidoglycan precursors. microbiologyresearch.orgmdpi.comasm.org Without a continuous supply of these building blocks, the bacterium cannot maintain or synthesize its cell wall, leading to structural weakness, osmotic instability, and ultimately, cell lysis. patsnap.commdpi.com
Bacterial Transport Systems for Phosphomycin Uptake
For phosphomycin to reach its cytoplasmic target, MurA, it must first traverse the bacterial cell membrane. Phosphomycin accomplishes this by exploiting the bacterium's own nutrient transport systems. microbiologyresearch.orgnih.gov The primary routes of entry, particularly in E. coli, are two permease systems: the Glycerol-3-Phosphate transport system (GlpT) and the Hexose-6-Phosphate transport system (UhpT). microbiologyresearch.orgmdpi.comnih.govrsc.org These systems normally function to import essential nutrients but recognize phosphomycin due to its structural similarities to their natural substrates. mdpi.comrsc.org
Glycerol-3-Phosphate (GlpT) Transport System
The GlpT system is a major transporter for phosphomycin uptake in many bacteria, including both Gram-positive and Gram-negative species. nih.govfrontiersin.org This system is primarily responsible for the uptake of glycerol-3-phosphate. mdpi.comnih.gov Phosphomycin's chemical structure mimics that of glycerol-3-phosphate, allowing it to be recognized and transported into the cell by the GlpT permease. rsc.orgnih.gov The expression of the glpT gene can be induced by the presence of glycerol-3-phosphate but basal expression levels are often sufficient for phosphomycin uptake. nih.govresearchgate.net Inactivation of the glpT gene is a common mechanism of resistance, as it significantly impairs the entry of the antibiotic into the cell. nih.govnih.gov In some bacteria, such as Pseudomonas aeruginosa, GlpT appears to be the sole transporter for phosphomycin. mdpi.comnih.gov
Hexose-6-Phosphate (UhpT) Transport System
The second major pathway for phosphomycin entry is the UhpT system, which transports hexose (B10828440) phosphates like glucose-6-phosphate (G6P). mdpi.comnih.govresearchgate.net Similar to the GlpT system, the UhpT transporter recognizes phosphomycin as a structural analog of its substrate, G6P, and facilitates its entry into the cytoplasm. mdpi.comrsc.org The UhpT system is an antiporter that typically exchanges a cytoplasmic phosphate (B84403) ion for a hexose phosphate. mdpi.com Its expression is induced by the presence of extracellular G6P and is controlled by a regulatory system involving the UhpA, UhpB, and UhpC proteins. mdpi.comresearchgate.net Mutations in any of these regulatory genes or in the uhpT transporter gene itself can lead to reduced phosphomycin uptake and subsequent resistance. mdpi.comnih.gov The UhpT system is prevalent in Enterobacteriaceae but is absent in some bacteria like Pseudomonas. nih.gov
Interactive Data Table: Phosphomycin Transport Systems
| Transporter System | Natural Substrate | Inducer | Key Genes | Effect of Gene Inactivation on Phosphomycin | Bacterial Prevalence |
| GlpT | Glycerol-3-Phosphate | Glycerol-3-Phosphate | glpT, glpR (repressor) | Resistance | Widespread (e.g., E. coli, P. aeruginosa, S. aureus) nih.govnih.gov |
| UhpT | Hexose-6-Phosphate | Glucose-6-Phosphate | uhpT, uhpA, uhpB, uhpC | Resistance | Common in Enterobacteriaceae (e.g., E. coli); absent in Pseudomonas mdpi.comnih.gov |
Molecular Mechanisms of Acquired and Intrinsic Phosphomycin Resistance
Alterations in Bacterial Transport Systems Leading to Reduced Permeability
One of the most prevalent mechanisms of phosphomycin (B3326514) resistance is the reduction of its uptake into the bacterial cell. mdpi.comfrontiersin.org Phosphomycin mimics the structures of glycerol-3-phosphate (G3P) and glucose-6-phosphate (G6P), allowing it to be actively transported into the bacterial cytoplasm via the GlpT and UhpT transport systems, respectively. nih.govmdpi.com Consequently, any alterations that impair the function or expression of these transporters can lead to decreased intracellular concentrations of the antibiotic and confer resistance. mdpi.comtandfonline.com This is considered the most frequent resistance mechanism observed in clinical isolates. frontiersin.org
Mutations within the structural genes glpT and uhpT, which encode the glycerol-3-phosphate transporter and the hexose (B10828440) phosphate (B84403) transporter, respectively, are a primary cause of reduced phosphomycin permeability. mdpi.comnih.gov These mutations can include point mutations, insertions, deletions, or truncations that result in non-functional or poorly functioning transporter proteins. nih.govnih.govfrontiersin.org For instance, strains of Escherichia coli and Staphylococcus aureus with mutations in glpT and/or uhpT exhibit increased resistance to phosphomycin. nih.govnih.gov Inactivation of either transporter can confer a moderate level of resistance, while mutations affecting both systems can lead to high-level resistance. nih.govnih.gov Studies have identified various specific mutations in clinical isolates that lead to truncated GlpT proteins or the complete loss of the uhpT gene, both resulting in diminished phosphomycin uptake. nih.gov
The expression of the glpT and uhpT transporters is tightly controlled by a network of regulatory genes. Mutations in these regulatory genes can downregulate the expression of the transporters, thereby reducing phosphomycin uptake and leading to resistance. mdpi.comoup.com
The expression of both glpT and uhpT is positively regulated by the cyclic AMP (cAMP) receptor protein (CRP) complex. nih.govresearchgate.net The synthesis of cAMP is dependent on the enzyme adenylate cyclase, which is encoded by the cyaA gene. nih.govnih.gov Therefore, mutations in cyaA can lead to lower cAMP levels, which in turn reduces the expression of both transporters and decreases susceptibility to phosphomycin. oup.comnih.gov
The glpT gene is also under the negative regulation of the GlpR repressor protein. nih.govresearchgate.net Inactivation of GlpR results in the constitutive expression of glpT. nih.gov Conversely, factors that enhance GlpR activity could potentially contribute to reduced glpT expression.
The expression of the UhpT transporter is controlled by a three-component regulatory system encoded by the uhpA, uhpB, and uhpC genes. nih.govtandfonline.com UhpC is a membrane sensor that detects extracellular G6P, which then activates the sensor kinase UhpB. nih.govfrontiersin.org Activated UhpB, in turn, phosphorylates the response regulator UhpA, which then binds to the uhpT promoter to induce its transcription. nih.govresearchgate.net Mutations in any of these three regulatory genes (uhpA, uhpB, or uhpC) can disrupt this signaling cascade, leading to inhibited or reduced expression of UhpT and subsequent phosphomycin resistance. nih.govfrontiersin.org While mutations in uhpA are frequently observed in clinical isolates, mutations in uhpB and uhpC have also been shown to confer resistance. mdpi.comfrontiersin.org
| Gene | Function | Effect of Mutation on Phosphomycin Resistance |
| glpT | Encodes the glycerol-3-phosphate transporter | Reduced phosphomycin uptake |
| uhpT | Encodes the hexose phosphate transporter | Reduced phosphomycin uptake |
| uhpA | Positive regulator of uhpT expression | Decreased uhpT expression and reduced phosphomycin uptake |
| uhpB | Sensor kinase in the Uhp regulatory system | Decreased uhpT expression and reduced phosphomycin uptake |
| uhpC | Membrane sensor in the Uhp regulatory system | Decreased uhpT expression and reduced phosphomycin uptake |
| GlpR | Repressor of glpT expression | Inactivation leads to constitutive glpT expression |
| cyaA | Encodes adenylate cyclase, involved in cAMP synthesis | Reduced expression of both glpT and uhpT |
Enzymatic Inactivation of Phosphomycin
Another significant mechanism of phosphomycin resistance involves the enzymatic modification of the antibiotic, which renders it inactive. mdpi.com Several enzymes, broadly categorized as Fos enzymes, can catalyze the opening of the epoxide ring of phosphomycin, thereby destroying its antibacterial activity. mdpi.comrsc.org These enzymes are often encoded on plasmids, facilitating their spread among bacterial populations. mdpi.com
FosA is a manganese (Mn²⁺)-dependent metalloenzyme that inactivates phosphomycin by catalyzing the addition of glutathione (B108866) to the oxirane ring of the antibiotic. mdpi.comasm.org This reaction results in a conjugate that is no longer able to inhibit its target, the MurA enzyme. mdpi.com The activity of FosA is also dependent on the presence of potassium (K⁺) ions. nih.gov The fosA gene was first identified on conjugative multiresistance plasmids in Enterobacteriaceae. mdpi.com Overexpression of FosA in E. coli confers resistance to phosphomycin, but this resistance is contingent on the cell's ability to synthesize glutathione. mdpi.com
FosB is a thiol-S-transferase that is related to FosA but exhibits different cofactor preferences. mdpi.comnih.gov Initially identified on a plasmid in Staphylococcus epidermidis, fosB genes have since been found in the chromosomes and plasmids of various Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. mdpi.com FosB catalyzes the addition of a thiol group to phosphomycin, inactivating the antibiotic. mdpi.com Unlike FosA, FosB enzymes typically utilize L-cysteine as the thiol donor. nih.govnih.gov More recent studies have indicated that bacillithiol may be the preferred physiological thiol substrate for FosB in some bacteria, such as S. aureus. mdpi.com The enzymatic activity of FosB is generally dependent on divalent metal ions, with a preference for magnesium (Mg²⁺) or manganese (Mn²⁺). mdpi.comnih.gov
The FosX enzymes represent another family of metalloenzymes that confer phosphomycin resistance. mdpi.com These enzymes are related to FosA and FosB but employ a different catalytic mechanism. mdpi.comnih.gov FosX is a Mn²⁺-dependent epoxide hydrolase that catalyzes the hydration of phosphomycin. mdpi.com This reaction involves the addition of a water molecule to the C1 position of the antibiotic, which breaks the epoxide ring and inactivates the drug. mdpi.com Homologs of the fosX gene have been identified in the chromosomes of several bacterial species, including Mesorhizobium loti and the pathogen Listeria monocytogenes. mdpi.comnih.gov
| Enzyme | Mechanism of Action | Cofactors | Thiol Donor/Substrate |
| FosA | Addition of glutathione to the epoxide ring | Mn²⁺, K⁺ | Glutathione |
| FosB | Addition of a thiol group to the epoxide ring | Mg²⁺ or Mn²⁺ | L-cysteine, Bacillithiol |
| FosX | Hydration of the epoxide ring | Mn²⁺ | Water |
FosC Kinases and Phosphate Group Addition
One of the enzymatic inactivation mechanisms conferring resistance to phosphomycin involves the action of specific kinases, namely FosC. This mode of resistance is characterized by the chemical modification of the phosphomycin molecule itself, rendering it incapable of binding to its target, the MurA enzyme.
The FosC enzyme is a phosphotransferase that catalyzes the addition of a phosphate group to phosphomycin. mdpi.comnih.govrsc.org This reaction utilizes adenosine (B11128) triphosphate (ATP) as the phosphate donor. nih.govrsc.org The resulting product, phosphomycin monophosphate, is an inactivated form of the antibiotic. mdpi.com The addition of the bulky and negatively charged phosphate group sterically hinders the antibiotic from binding to the active site of the MurA enzyme, thus preventing the inhibition of peptidoglycan synthesis. researchgate.net
FosC is considered a mechanism of intrinsic resistance in certain bacteria, such as the phosphomycin producer Pseudomonas syringae. mdpi.comnih.gov It is an ortholog of another phosphomycin kinase, FomA, which is found in Streptomyces wedmorensis. rsc.orgnih.gov These kinases play a role in the self-resistance of the antibiotic-producing organisms. nih.gov The enzymatic action of FosC is a clear example of how bacteria can evolve specific enzymes to neutralize the effects of antibiotics present in their environment.
Table 1: Characteristics of FosC-Mediated Phosphomycin Resistance
| Feature | Description |
|---|---|
| Enzyme Class | Kinase (Phosphotransferase) mdpi.comnih.gov |
| Mechanism | Addition of a phosphate group to phosphomycin mdpi.comrsc.org |
| Cofactor/Substrate | ATP nih.govrsc.org |
| Effect on Phosphomycin | Inactivation through chemical modification mdpi.comacs.org |
| Type of Resistance | Primarily intrinsic resistance mdpi.com |
| Example Organism | Pseudomonas syringae mdpi.comnih.gov |
Target Modification: Structural Changes in MurA Enzyme
A primary and highly effective mechanism of phosphomycin resistance involves the modification of its direct molecular target, the UDP-N-acetylglucosamine enolpyruvyl transferase, or MurA enzyme. nih.govfrontiersin.org MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.comnih.gov Phosphomycin exerts its bactericidal effect by covalently binding to a specific cysteine residue (Cys115 in Escherichia coli) within the active site of MurA, thereby irreversibly inactivating the enzyme. nih.govfrontiersin.orgcuestionesdefisioterapia.com Structural alterations to the MurA enzyme can prevent or reduce the efficacy of this binding, leading to resistance.
Mutations within the murA gene are a significant source of both acquired and intrinsic resistance. mdpi.comfrontiersin.orgnih.gov The most well-documented of these are substitutions at the Cys115 active site. frontiersin.orgmcmaster.ca For instance, replacing the cysteine with an aspartate (Cys115Asp) has been shown to confer high-level resistance to phosphomycin in E. coli. frontiersin.orgasm.org This substitution removes the thiol group necessary for the covalent attachment of phosphomycin, thus preventing enzyme inhibition. frontiersin.orgcuestionesdefisioterapia.com
Some bacterial species exhibit natural or intrinsic resistance to phosphomycin due to the native structure of their MurA enzyme. A notable example is Mycobacterium tuberculosis, whose MurA enzyme naturally contains an asparagine residue instead of a cysteine at the position equivalent to C115. nih.gov This inherent difference in the active site renders it insensitive to the antibiotic. nih.gov
Beyond the active site, other mutations in the murA gene have been identified that also contribute to resistance. Amino acid substitutions such as Asp369Asn and Leu370Ile in E. coli MurA have been reported to confer resistance. mcmaster.caplos.org While these residues are not directly involved in the covalent bonding with phosphomycin, they likely alter the conformational structure of the enzyme, thereby reducing its affinity for the antibiotic. nih.govplos.org In Enterococcus faecium, an Asp50Glu mutation in MurA has been shown to increase the minimum inhibitory concentration (MIC) of phosphomycin. researchgate.net
Another mechanism related to the MurA target is the overexpression of the murA gene. nih.govnih.gov An increased intracellular concentration of the MurA enzyme can effectively titrate the available antibiotic, requiring higher concentrations of phosphomycin to achieve complete inhibition of cell wall synthesis. asm.orgnih.gov This overexpression can result in clinically significant levels of resistance with a lower fitness cost to the bacterium compared to other resistance mechanisms. nih.gov
Table 2: Examples of MurA Modifications Conferring Phosphomycin Resistance
| Modification Type | Specific Change | Organism(s) | Effect on Phosphomycin Interaction |
|---|---|---|---|
| Active Site Mutation | Cys115Asp | Escherichia coli | Prevents covalent binding frontiersin.orgasm.org |
| Natural Variation | Cysteine replaced by Asparagine | Mycobacterium tuberculosis | Inherent lack of binding site nih.gov |
| Non-Active Site Mutation | Asp369Asn, Leu370Ile | Escherichia coli | Reduced enzyme-antibiotic affinity mcmaster.caplos.org |
| Non-Active Site Mutation | Asp50Glu | Enterococcus faecium | Reduced inhibition by phosphomycin researchgate.net |
| Gene Expression Change | Overexpression of murA | Escherichia coli | Titration of the antibiotic asm.orgnih.gov |
Table 3: Compound Names
| Compound Name |
|---|
| Adenosine triphosphate |
| Asparagine |
| Aspartate |
| Cysteine |
| Glutamic acid |
| Leucine |
| Phosphoenolpyruvate (B93156) |
| Phosphomycin |
| Phosphomycin calcium salt |
| Phosphomycin monophosphate |
Pharmacokinetic and Pharmacodynamic Research of Phosphomycin Calcium Salt
Comparative Bioavailability Studies of Different Phosphomycin (B3326514) Salt Formulations
Phosphomycin is available in different salt formulations, primarily phosphomycin calcium for oral administration, phosphomycin tromethamine (also referred to as phosphomycin trometamol) for oral administration, and phosphomycin disodium (B8443419) for intravenous use. mdpi.commdpi.com These salt forms exhibit notable differences in their pharmacokinetic profiles, particularly in terms of bioavailability.
Oral bioavailability is significantly lower for the calcium salt compared to the tromethamine salt. mdpi.comnih.gov Studies have shown that the bioavailability of phosphomycin calcium ranges from 20% to 30%. oup.com In contrast, the tromethamine salt demonstrates higher bioavailability, reported to be between 34% and 58%. mdpi.comvjim.org This difference in absorption is attributed to the acid-catalyzed hydrolysis that phosphomycin undergoes in the stomach. The tromethamine salt, being an alkaline compound, is believed to slow this degradation, leading to improved absorption. nih.gov
Consequently, peak serum concentrations (Cmax) achieved with the tromethamine salt are considerably higher than those reached with the calcium salt. nih.gov Research indicates that serum levels of the tromethamine salt can be two- to four-fold higher than those of the calcium salt. nih.govasm.orgresearchgate.net For instance, a study comparing a 3g dose of calcium phosphomycin to a 2g dose of tromethamine phosphomycin found that the peak serum levels for the calcium salt were two to four times lower. asm.org Another study reported that despite a higher dose of calcium phosphomycin (3g) compared to tromethamine phosphomycin (2g), the mean peak serum levels were significantly lower for the calcium salt (7.42 ± 4.29 µg/ml vs. 18.48 ± 10.27 µg/ml). karger.com
The amount of unchanged drug excreted in the urine also reflects the differences in bioavailability. Following oral administration, urinary recovery is highest for the tromethamine salt (35-60%), compared to approximately 18-29% for the calcium salt. nih.govmdpi.com The serum half-life of phosphomycin also varies, with some formulations of the calcium salt showing a longer half-life (up to 5.5 hours) compared to the typical 2-4 hours for other formulations. nih.gov
Interactive Data Table: Comparative Pharmacokinetic Parameters of Phosphomycin Salts
| Salt Form | Bioavailability | Peak Serum Concentration (Cmax) | Urinary Recovery (Oral) |
|---|---|---|---|
| Calcium Salt | 20-30% oup.com | 2-4 fold lower than tromethamine salt nih.govasm.orgresearchgate.net | 18-29% nih.govmdpi.com |
| Tromethamine Salt | 34-58% mdpi.comvjim.org | 2-4 fold higher than calcium salt nih.govasm.orgresearchgate.net | 35-60% nih.gov |
| Disodium Salt | N/A (Intravenous) | - | ~90% nih.gov |
Population Pharmacokinetic Modeling and Covariate Analysis
Population pharmacokinetic (PK) models are crucial for understanding the behavior of drugs in the body and for optimizing dosing regimens. Several studies have developed population PK models for phosphomycin, including the calcium salt, to characterize its pharmacokinetic profile and identify significant covariates.
A study focusing on oral phosphomycin calcium in healthy women developed a two-compartment model to describe its pharmacokinetics. oup.comoup.comnih.gov This model identified creatinine (B1669602) clearance (CLcr) and body weight as significant covariates influencing phosphomycin clearance (CL) and volume of distribution (Vd), respectively. oup.comoup.comnih.gov The population pharmacokinetic parameters estimated from this model were comparable to those reported for the tromethamine salt. oup.com The mean apparent total clearance (CL/F) was 23.7 L/h, and the mean apparent volume of distribution at steady state (Vss/F) was 144.94 L. oup.com
Another population PK model, developed using data from various literature sources, also described the oral pharmacokinetics of phosphomycin with a two-compartment model. eur.nl This model was used to simulate various dosing regimens and provided evidence that higher daily doses are needed to achieve efficacious serum concentrations for systemic infections. eur.nl
In a study involving patients with osteoarticular infections receiving intravenous phosphomycin, a two-compartment open model was developed. asm.org Estimated creatinine clearance was identified as a covariate in the final model. asm.org Similarly, a population PK model for intravenous phosphomycin in healthy male volunteers also found that a two-compartment model with a urine compartment best fit the data, with glomerular filtration rate (GFR) being a significant covariate for renal clearance. key4events.com
Interactive Data Table: Population Pharmacokinetic Parameters of Phosphomycin Calcium
| Parameter | Mean Value | Covariates | Study Population |
|---|---|---|---|
| Apparent Total Clearance (CL/F) | 23.7 L/h oup.com | Creatinine Clearance oup.comoup.comnih.gov | Healthy Women oup.comoup.comnih.gov |
| Apparent Volume of Distribution (Vss/F) | 144.94 L oup.com | Body Weight oup.comoup.comnih.gov | Healthy Women oup.comoup.comnih.gov |
| Maximum Concentration (Cmax) | 1.1 - 12.3 mg/L (dose-dependent) oup.comnih.gov | - | Healthy Women oup.comnih.gov |
| Time to Maximum Concentration (tmax) | 1 - 4.5 h oup.comnih.gov | - | Healthy Women oup.comnih.gov |
Pharmacodynamic Target Attainment Analysis in In Vitro and Model Systems
Pharmacodynamic (PD) target attainment analysis combines pharmacokinetic data with the minimum inhibitory concentration (MIC) of a pathogen to predict the likelihood of successful treatment. For phosphomycin, the primary pharmacodynamic indices associated with efficacy are the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) and the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC). semanticscholar.orgnih.gov
Studies using in vitro models, such as the hollow fiber infection model, have been instrumental in evaluating the efficacy of different phosphomycin dosing regimens. One such study demonstrated that against Escherichia coli strains with low MICs (e.g., 1 mg/liter), high daily doses of phosphomycin (e.g., 24 g/day ) were required to prevent the emergence of resistant mutants. asm.org For strains with higher MICs (e.g., 64 mg/liter), even high doses were not effective. asm.org
Monte Carlo simulations are frequently used to perform pharmacodynamic target attainment analysis. A study evaluating oral calcium phosphomycin for urinary tract infections (UTIs) found that for E. coli, a high probability of treatment success (>95%) could be achieved with standard dosing regimens, considering the MIC distribution reported by EUCAST. mdpi.com The PK/PD breakpoints estimated from urine pharmacokinetic data were 8 mg/L, 16 mg/L, and 32 mg/L for different dosing regimens. mdpi.com Another simulation study focusing on urinary fosfomycin (B1673569) levels showed that a single oral dose could achieve a probability of target attainment (PTA) of ≥90% for an AUC/MIC target of 23 against E. coli with an MIC of ≤64 mg/liter. asm.orgnih.gov
The pharmacodynamic behavior of phosphomycin can be complex, with some studies reporting time-dependent killing and others observing concentration-dependent activity, which can vary even within the same bacterial species. vjim.orgoup.com Heteroresistance, where a susceptible bacterial population contains a subpopulation of resistant cells, is a significant concern with phosphomycin and can lead to rapid regrowth of bacteria. asm.orgoup.com
Interactive Data Table: Pharmacodynamic Targets and Breakpoints for Phosphomycin
| Pharmacodynamic Index | Target Value | Pathogen | Study Type |
|---|---|---|---|
| %fT>MIC | >70% semanticscholar.orgnih.gov | Enterobacterales semanticscholar.orgnih.gov | PK/PD Analysis semanticscholar.orgnih.gov |
| AUC24/MIC | >23 (for net stasis) semanticscholar.orgnih.gov | Enterobacterales semanticscholar.orgnih.gov | PK/PD Analysis semanticscholar.orgnih.gov |
| AUC/MIC | 23 asm.orgnih.gov | E. coli (in urine) asm.orgnih.gov | Monte Carlo Simulation asm.orgnih.gov |
| PK/PD Breakpoint (Urine) | 8 mg/L, 16 mg/L, 32 mg/L mdpi.com | E. coli mdpi.com | PK/PD Analysis mdpi.com |
Tissue Penetration Studies of Phosphomycin
Effective treatment of infections requires adequate penetration of the antibiotic into the site of infection. Phosphomycin, being a low-molecular-weight and hydrophilic drug with negligible protein binding, generally exhibits good distribution into various body tissues. mdpi.comsemanticscholar.org
Studies using in vivo microdialysis have provided valuable insights into the tissue penetration of phosphomycin. Research in healthy volunteers demonstrated that phosphomycin penetrates well into the interstitial fluid of adipose and muscle tissue, with the area under the concentration-time curve (AUC) in tissue reaching 50% to 70% of the corresponding AUC in serum. nih.gov This high degree of penetration was sufficient to inhibit the growth of relevant pathogens in vitro. nih.gov
Further studies in patients with soft tissue infections, such as cellulitis and diabetic foot infections, have confirmed these findings. The penetration of phosphomycin into inflamed and non-inflamed subcutaneous tissue was found to be similar, with AUC ratios for tissue versus plasma ranging from 0.6 to 0.73. nih.gov This indicates that the presence of inflammation does not significantly hinder the distribution of phosphomycin into soft tissues. nih.gov
In critically ill patients with sepsis, phosphomycin has also shown good penetration into the interstitial space fluid of skeletal muscle. oup.com Following an intravenous dose, the median AUC in muscle was approximately 70% of the AUC in plasma. oup.com The favorable tissue penetration of phosphomycin is attributed to its low molecular weight, which facilitates its passage across capillary pores. oup.com Due to its extensive tissue penetration, phosphomycin is considered a potential therapeutic option for infections in various sites, including soft tissues, bone, and abscesses. mdpi.com
Interactive Data Table: Tissue Penetration of Phosphomycin
| Tissue | Penetration (AUCtissue/AUCplasma ratio) | Study Population |
|---|---|---|
| Adipose Tissue | 0.71 - 0.74 nih.gov | Healthy Volunteers nih.gov |
| Muscle Tissue | 0.48 - 0.53 nih.gov | Healthy Volunteers nih.gov |
| Inflamed Subcutaneous Tissue | 0.6 - 0.73 nih.gov | Patients with Cellulitis/Diabetic Foot Infection nih.gov |
| Non-inflamed Subcutaneous Tissue | 0.6 - 0.73 nih.gov | Patients with Cellulitis/Diabetic Foot Infection nih.gov |
| Skeletal Muscle | ~0.70 oup.com | Critically Ill Patients with Sepsis oup.com |
Analytical Methodologies for Phosphomycin Calcium Salt Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental in the analysis of phosphomycin (B3326514) calcium salt, enabling the separation of the active ingredient from impurities and degradation products. Given the highly polar nature of phosphomycin, specialized chromatographic techniques are often required. researchgate.net
Gas chromatography has been explored for the analysis of phosphomycin in plasma, which can be useful for pharmacokinetic studies of different salt forms, including the calcium salt. nih.gov However, this method often necessitates a derivatization step to make the analyte suitable for GC analysis. researchgate.net Ion-pair high-performance liquid chromatography (HPLC) with evaporative light-scattering detection (ELSD) has also been developed for the determination of phosphomycin calcium and its related substances. researchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a preferred method for the quantification of phosphomycin in biological matrices due to its high selectivity and sensitivity, which often eliminates the need for derivatization. researchgate.netmdpi.com This technique is particularly valuable for pharmacokinetic analyses of the calcium salt. mdpi.comsemanticscholar.org
Validated HPLC-MS/MS methods have been successfully used to determine phosphomycin concentrations in plasma and urine. mdpi.comoup.comoup.comnih.gov These methods typically involve a protein precipitation step followed by liquid-liquid extraction to minimize matrix effects, particularly from phospholipids (B1166683) that can cause ion suppression or enhancement. researchgate.net The use of a triple quadrupole mass spectrometer operating in single reaction monitoring (SRM) mode allows for highly specific quantification. researchgate.net
A common approach involves hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry, which is well-suited for highly polar compounds like phosphomycin. google.comnih.gov
Table 1: Example of HPLC-MS/MS Method Parameters for Phosphomycin Analysis
| Parameter | Value |
|---|---|
| Chromatography System | Agilent 1200 series or equivalent mdpi.com |
| Mass Spectrometer | API3200 or API-4000 Sciex with TurbolonSpray ion source mdpi.comoup.comoup.comnih.gov |
| Column | Cyano stationary phase researchgate.net |
| Mobile Phase | Isocratic researchgate.net |
| Ion Source | Electrospray Ionization (ESI), negative ion mode researchgate.net |
| Detection | Single Reaction Monitoring (SRM) of transitions like m/z 137 →79 for phosphomycin researchgate.net |
| Linearity Range | 10 mg/L to 5000 mg/L in urine mdpi.com |
| Linearity Range (Plasma) | 50 ng/mL to 50,000 ng/mL oup.comoup.comnih.gov |
Spectroscopic Techniques for Compound Identification and Purity Assessment
Spectroscopic techniques are indispensable for the structural elucidation and purity verification of phosphomycin calcium salt.
Infrared (IR) spectroscopy is a key identification method. The IR absorption spectrum of phosphomycin calcium, typically obtained using the potassium bromide disk method, is compared with a reference spectrum to confirm its identity. nihs.go.jp
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) and phosphorus (³¹P-NMR), is a powerful tool for both qualitative and quantitative analysis. researchgate.netgoogle.com ¹H-NMR can be used to identify the characteristic signals of the phosphomycin molecule. nihs.go.jp Quantitative ³¹P-NMR has been developed to simultaneously determine the content of phosphomycin and its primary degradation product, Impurity A, in both sodium and calcium salt forms. researchgate.net This method offers high accuracy and precision and is considered robust. researchgate.net
Impurity Profiling and Degradation Product Analysis
The analysis of impurities and degradation products is a critical aspect of quality control for this compound. The epoxide ring in the phosphomycin molecule is susceptible to opening, leading to the formation of impurities. google.comresearchgate.net Forced degradation studies, which expose the drug to harsh conditions like acid, base, and oxidation, are conducted to understand the degradation pathways and identify potential degradation products. googleapis.com
Identification and Quantification of Specific Impurities (e.g., Impurity A)
The most prominent impurity associated with phosphomycin is designated as "Impurity A" in the European Pharmacopoeia. google.com This impurity is (1,2-dihydroxypropyl)phosphonate, which results from the opening of the epoxide ring. google.comsynzeal.comcleanchemlab.com
Analytical methods must be capable of separating and quantifying Impurity A. Quantitative ³¹P-NMR is a specific and accurate method for the simultaneous determination of both phosphomycin and Impurity A. researchgate.net Chromatographic methods, such as HILIC-HPLC with charged aerosol detection (CAD), are also employed for the analysis of impurities in various phosphomycin salts. google.com The European Pharmacopoeia sets a limit for Impurity A in phosphomycin calcium at not more than 1.5%. researchgate.net
Microbiological Assays for Bioactivity Quantification
While chemical methods like HPLC provide precise quantification of the compound, microbiological assays are essential for determining the biological activity or potency of this compound. dergipark.org.tr These assays measure the antibiotic's effectiveness in inhibiting the growth of susceptible microorganisms. nih.govtargetmol.com
The agar (B569324) diffusion method, specifically the cylindrical-plate or cup-plate method, is a common technique. dergipark.org.tr In this assay, a standardized suspension of a test organism is seeded into an agar medium. Solutions of known concentrations of a phosphomycin reference standard and the test sample are placed in cylinders on the agar surface. After incubation, the diameter of the zone of inhibition around the cylinder is measured. The potency of the test sample is calculated by comparing the size of its inhibition zone to those produced by the standard solutions. nihs.go.jp
The choice of the test organism is crucial for the assay's specificity and sensitivity. Various strains of bacteria, such as Escherichia coli and Klebsiella pneumoniae, are known to be susceptible to phosphomycin and can be used in these assays. nih.govtoku-e.com The potency of phosphomycin calcium is expressed in micrograms (µg) of phosphomycin per milligram (mg) of the substance. nihs.go.jp
Advanced Research Directions and Future Perspectives on Phosphomycin Calcium Salt
Elucidation of Novel Resistance Mechanisms
The emergence of antibiotic resistance is a significant global health challenge, necessitating ongoing research into the mechanisms by which bacteria evade the effects of existing drugs like phosphomycin (B3326514). While several resistance mechanisms are well-documented, the scientific community continues to uncover novel strategies employed by bacteria. The primary mechanisms of phosphomycin resistance involve the modification of the drug's target, reduced permeability to the antibiotic, and enzymatic inactivation of the drug. frontiersin.orgnih.gov
Reduced uptake of phosphomycin is a common resistance strategy. nih.gov This is often due to mutations in the genes encoding for the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT), which are the primary entry points for phosphomycin into the bacterial cell. frontiersin.orgmdpi.comdovepress.com Spontaneous resistance in species like Pseudomonas entomophila almost exclusively arises from mutations in the glpT gene. nih.gov
Target modification, specifically of the MurA enzyme, is another, albeit rarer, mechanism of resistance in clinical isolates. nih.govmdpi.com MurA is the enzyme responsible for the first committed step in peptidoglycan biosynthesis and is the target of phosphomycin. nih.govresearchgate.net Point mutations in the murA gene, particularly at the Cys115 binding site, can lead to resistance. mdpi.com Additionally, increased expression of the murA gene can also confer clinical resistance. mdpi.comdovepress.com
Enzymatic inactivation of phosphomycin represents a third major resistance mechanism. This is carried out by enzymes such as FosA, FosB, and FosX, which cleave the epoxide ring of the phosphomycin molecule. mdpi.comdovepress.com A novel gene, fosY, which encodes a putative bacillithiol transferase enzyme, has been identified in methicillin-resistant Staphylococcus aureus (MRSA) and has been shown to confer phosphomycin resistance. nih.gov The discovery of such novel resistance genes highlights the ongoing evolution of resistance mechanisms in bacteria. nih.gov
Recent research has also shed light on more complex regulatory networks involved in phosphomycin resistance. For instance, in Pseudomonas entomophila, mutations in phoU, a key regulator of the phosphate starvation (Pho) regulon, have been shown to cause resistance by reducing the expression of glpT. nih.govmdpi.com This demonstrates that regulatory evolution can lead to rapid divergence of resistance mechanisms, even among closely related bacterial species. nih.gov Furthermore, studies on MRSA have revealed that overexpression of the resident chromosomal fosB gene can be a novel mechanism of acquired resistance. bohrium.com
Table 1: Key Mechanisms of Phosphomycin Resistance
| Mechanism Category | Specific Mechanism | Key Genes/Proteins Involved |
|---|---|---|
| Reduced Permeability | Impaired transport into the cell | glpT, uhpT |
| Target Modification | Alteration of the drug target | murA |
| Enzymatic Inactivation | Enzymatic degradation of the drug | FosA, FosB, FosX, FosY |
| Regulatory Mechanisms | Altered expression of transport or resistance genes | phoU, fosB overexpression |
Structural Biology Approaches to MurA-Phosphomycin Interactions
Understanding the three-dimensional structure of the MurA enzyme and its interaction with phosphomycin is crucial for deciphering the mechanism of action and for the rational design of new antibiotics. X-ray crystallography has been instrumental in visualizing the MurA-phosphomycin complex, providing detailed insights at the atomic level.
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key player in bacterial cell wall biosynthesis, making it an attractive target for antibiotics. nih.govresearchgate.net Phosphomycin inhibits MurA by covalently binding to a highly conserved cysteine residue (Cys115) in the active site of the enzyme. nih.govresearchgate.netrcsb.org This interaction is irreversible and effectively blocks the first committed step of peptidoglycan synthesis. acs.org
Structural studies have revealed that MurA exists in different conformational states. In the absence of its substrate, UDP-N-acetylglucosamine (UNAG), the enzyme adopts an open conformation. asm.org The binding of UNAG induces a conformational change to a closed state, which is necessary for catalytic activity and for the subsequent binding of phosphomycin. rcsb.orgasm.org
Crystal structures of MurA from various bacterial species, including Vibrio fischeri and Enterobacter cloacae, in complex with UNAG and phosphomycin have been determined to high resolution. nih.govresearchgate.netnih.gov These structures show a clear electron density for the covalent adduct formed between phosphomycin and the Cys115 residue. nih.govresearchgate.net Interestingly, a comparison of the MurA structure from a phosphomycin-resistant strain of Vibrio fischeri with that of a susceptible strain of Haemophilus influenzae revealed strikingly similar active site conformations, suggesting that resistance in this particular Vibrio strain is not due to structural changes in the MurA enzyme itself. nih.govresearchgate.netnih.gov
The structural data obtained from these studies are invaluable for understanding the molecular basis of phosphomycin's inhibitory activity. They highlight the key active-site residues involved in substrate binding and catalysis and reinforce the importance of the conformational changes in the enzyme's mobile loop. nih.gov This detailed structural knowledge serves as a foundation for the structure-guided design of novel MurA inhibitors that could potentially overcome existing resistance mechanisms. nih.govresearchgate.net
Table 2: Crystallographic Data of MurA-Phosphomycin Complexes
| PDB ID | Organism | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|---|
| 7TB0 | Enterococcus faecium | 1.65 | Structure of MurAA in complex with phosphomycin and UNAG. | rcsb.org |
| 3KR6 | Enterobacter cloacae | Not specified | Dead-end complex with phosphomycin. | rcsb.org |
| Not specified | Vibrio fischeri | 1.93 | Ternary complex with UNAG and phosphomycin, revealing a cysteine adduct. | nih.govresearchgate.netnih.gov |
Rational Design of New Phosphomycin Analogs with Improved Properties
The rise of antibiotic resistance necessitates the development of new antibacterial agents. The rational design of new phosphomycin analogs is a promising strategy to combat resistance and enhance the efficacy of this important antibiotic. This approach leverages the detailed understanding of phosphomycin's mechanism of action and the structural biology of its target, the MurA enzyme. nih.govasm.org
One of the primary goals in designing new analogs is to overcome existing resistance mechanisms. ontosight.ai For example, modifications to the phosphomycin structure could prevent its inactivation by enzymes like FosA, FosB, and FosX. mdpi.com Research is ongoing to modify the chemical structure of phosphomycin to circumvent these resistance mechanisms and improve its pharmacokinetic properties. ontosight.ai
Another avenue of research involves creating hybrid molecules that combine the phosphomycin pharmacophore with other active moieties. This polypharmacological approach aims to create drugs that can hit multiple targets, potentially reducing the likelihood of resistance development. nih.gov The easily modifiable structure of phosphonic acids lends itself well to this strategy. nih.gov
The development of phosphomycin derivatives is not limited to overcoming resistance. Researchers are also exploring analogs with improved properties such as better oral bioavailability. For instance, phosphomycin trometamol was developed as an oral formulation with improved bioavailability compared to the original calcium salt. nih.gov
The process of rational drug design often involves an integrated computational and experimental approach. mdpi.com Molecular docking and other computational tools are used to predict how new analogs will interact with the MurA active site. These in silico predictions are then validated through in vitro enzyme activity assays and microbiological testing. nih.govmdpi.com This iterative process of design, synthesis, and testing allows for the systematic optimization of new drug candidates.
Application in Non-Antimicrobial Biological Systems (e.g., Scale Inhibition Research)
Beyond its well-established role as an antimicrobial agent, the chemical properties of phosphomycin and its derivatives lend themselves to applications in non-antimicrobial biological and industrial systems. One such area of active research is their use as scale inhibitors, particularly in industrial water treatment and oilfield applications. acs.orgacs.org
Phosphonates, the chemical class to which phosphomycin belongs, are widely used as scale and corrosion inhibitors in various industrial settings, including cooling water systems, boilers, and desalination plants. tzgroupusa.combiosourceinc.combrenntag.com They function by interfering with crystal growth, distorting crystal structures, and chelating metal ions like calcium and magnesium, thereby preventing the formation of mineral scale deposits. tzgroupusa.combiosourceinc.com
The low toxicity profile of phosphomycin has spurred interest in its potential as a more environmentally friendly alternative to some conventional aminomethylenephosphonate-based scale inhibitors, which can have drawbacks related to biodegradability and compatibility with production systems. acs.org
Recent studies have evaluated phosphomycin disodium (B8443419) salt, phosphomycin trometamol, and a hydrolyzed derivative, 1,2-dihydroxypropyl phosphonic acid, as scale inhibitors for calcite and gypsum, two common types of scale found in oilfields. acs.orgacs.orgresearchgate.netresearchgate.net These studies have shown that phosphomycin-derived compounds can exhibit good inhibition efficiency against these scales. acs.orgacs.org
Furthermore, these novel aminomethylene-free phosphonate (B1237965) scale inhibitors have demonstrated excellent compatibility with high concentrations of calcium ions, a critical property for their use in oilfield brines. acs.orgacs.org The presence of an ether linkage in some of these derivatives is thought to enhance their ability to resist complexing with calcium ions. acs.org The degradation of phosphonate-based inhibitors in the presence of oxidizing biocides is also a key consideration in their application. tandfonline.com
The exploration of phosphomycin and its derivatives as scale inhibitors represents an innovative repurposing of a well-known pharmaceutical compound. This research highlights the versatility of phosphonate chemistry and opens up new avenues for the development of sustainable and effective water treatment solutions. tzgroupusa.com
Table 3: Performance of Phosphomycin Derivatives as Scale Inhibitors
| Compound | Scale Type | Inhibition Efficiency | Calcium Compatibility |
|---|---|---|---|
| Phosphomycin Disodium Salt (SI-1) | Gypsum, Calcite | Good at high concentrations | Excellent |
| Phosphomycin Trometamol (SI-2) | Gypsum, Calcite | Good at high concentrations | Excellent |
| 1,2-dihydroxypropyl phosphonic acid (SI-3) | Gypsum, Calcite | Good across a range of concentrations | Good |
| Hydroxyphosphonoacetic acid (HPAA) | Gypsum, Calcite | Very good | Poor at high calcium concentrations |
Q & A
Q. How to evaluate synergistic effects with β-lactams or aminoglycosides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
